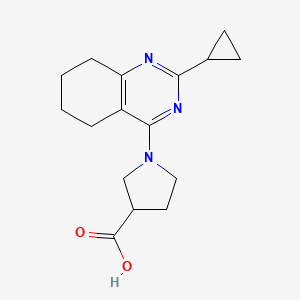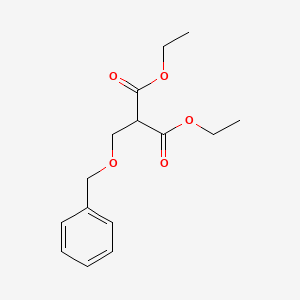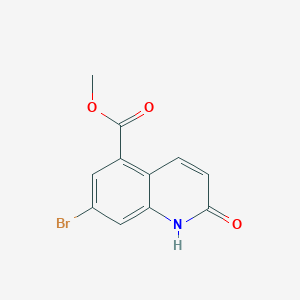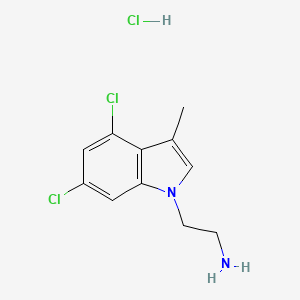
2,2-Diphenyl-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylindolin-3-one is a compound belonging to the indolinone family, characterized by the presence of two phenyl groups attached to the second carbon of the indolinone core. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-diphenylindolin-3-one involves a metal-free cross-coupling reaction. This method allows the synthesis of indolin-3-ones bearing a C2-quaternary functionality from readily available substrates in a short reaction time . Another approach involves a cascade Fischer indolization/Claisen rearrangement reaction, which provides a facile entry to 2,2-disubstituted indolin-3-ones under mild reaction conditions .
Industrial Production Methods
Industrial production methods for 2,2-diphenylindolin-3-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylindolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indolinone derivatives.
Reduction: Reduction reactions can convert the indolinone core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the indolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolinones and indolines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Indolinone derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-diphenylindolin-3-one and its derivatives involves binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, some indolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A parent compound with a similar core structure but lacking the phenyl groups.
Indolin-2-one: Another indolinone derivative with different substitution patterns.
Isatin: An indole derivative with a ketone group at the second position.
Uniqueness
2,2-Diphenylindolin-3-one is unique due to the presence of two phenyl groups at the second carbon, which can significantly influence its chemical reactivity and biological activity compared to other indolinone derivatives .
Propriétés
Numéro CAS |
1922-77-6 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
2,2-diphenyl-1H-indol-3-one |
InChI |
InChI=1S/C20H15NO/c22-19-17-13-7-8-14-18(17)21-20(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
Clé InChI |
CDXGJOOAXIMXTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






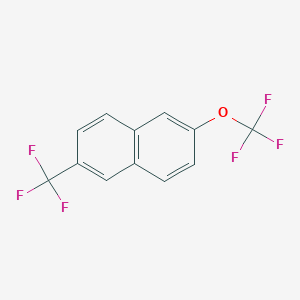
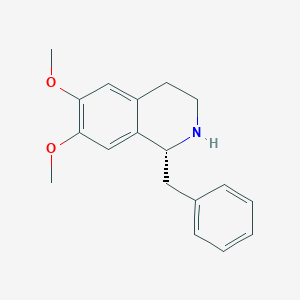
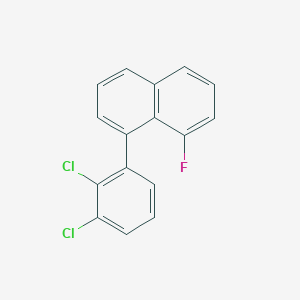
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
